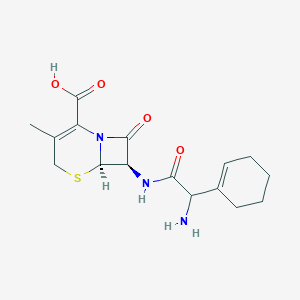
头孢替唑
描述
Ceftezole, also known as ceftezol, is a semisynthetic first-generation cephalosporin antibiotic . It is used to treat a variety of bacterial infections by inhibiting the synthesis of the bacterial cell wall .
Synthesis Analysis
Ceftezole sodium has been studied for its de-agglomeration process under ultrasound irradiation . The study revealed that ultrasound could efficiently inhibit agglomeration . Another study synthesized a prodrug of Ceftezole, CFZ-ET, by esterification of Ceftezole (CFZ) to improve the oral bioavailability of CFZ .Molecular Structure Analysis
The molecular formula of Ceftezole is C13H12N8O4S3 . It has a molecular weight of 440.5 g/mol . The IUPAC name for Ceftezole is (6R,7R)-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
A study investigated the crystallization and de-agglomeration process of ceftezole sodium agglomerates under ultrasound irradiation . The results revealed that ultrasound could efficiently inhibit agglomeration .Physical And Chemical Properties Analysis
Ceftezole has a molecular weight of 440.5 g/mol . The molecular formula of Ceftezole is C13H12N8O4S3 .科学研究应用
Antibacterial Agent
Ceftezole is a semisynthetic first-generation cephalosporin antibiotic known for its ability to bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which is crucial for bacterial cell wall synthesis and maintenance .
α-Glucosidase Inhibition
In the field of enzymology, Ceftezole has been identified as a potent α-glucosidase inhibitor. This activity is significant for research into diabetes treatments, as α-glucosidase inhibitors can delay carbohydrate digestion and glucose absorption, lowering post-prandial blood glucose levels .
Broad-Spectrum Antimicrobial Activity
Ceftezole exhibits broad-spectrum antimicrobial activity against pathogenic organisms isolated from patients, making it comparable to other cephalosporins like cefazolin, cephaloridine, and cephalothin in its efficacy .
作用机制
Target of Action
Ceftezole, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
Ceftezole interacts with its targets by binding to and inactivating the PBPs . The inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and ultimately leads to cell lysis .
Biochemical Pathways
It is known that the drug’s action on pbps disrupts the synthesis of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
The pharmacokinetics of Ceftezole were studied in patients with normal and impaired renal function . After administering the drug in a 2-hour intravenous drip infusion of 2 g, 81% of the infused dose was excreted in the first 6 h urine of the patients with normal renal function . The mean serum half-life of Ceftezole was 0.64 h in patients with normal renal function and was prolonged to 10.7 h in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min.) .
Result of Action
The primary molecular and cellular effect of Ceftezole’s action is the lysis of bacterial cells due to the weakening of the cell wall . This is a result of the drug’s inhibition of PBPs, which disrupts the cross-linkage of peptidoglycan chains necessary for maintaining the strength and rigidity of the bacterial cell wall .
Action Environment
The action, efficacy, and stability of Ceftezole can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be significantly affected by the patient’s renal function . More research is needed to fully understand how other environmental factors may influence the action of Ceftezole.
安全和危害
Ceftezole is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
未来方向
The global market size of Ceftezole from 2017 to 2021 and its CAGR from 2017 to 2021 have been described, and its market size is also forecasted to the end of 2027 and its CAGR from 2022 to 2027 . This indicates that there is ongoing research and interest in the development and application of Ceftezole .
属性
IUPAC Name |
(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVMFETWNIU-LDYMZIIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41136-22-5 (hydrochloride salt) | |
| Record name | Ceftezole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022771 | |
| Record name | Ceftezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26973-24-0 | |
| Record name | Ceftezole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftezole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftezole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFTEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ceftezole and what is its mechanism of action?
A1: Ceftezole is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, Ceftezole binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []
Q2: Which bacteria are typically susceptible to Ceftezole?
A2: Ceftezole demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []
Q3: Are there any bacteria known to be intrinsically resistant to Ceftezole?
A3: Yes, Ceftezole shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []
Q4: How is Ceftezole administered, and what is its typical half-life?
A4: Ceftezole is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []
Q5: How is Ceftezole eliminated from the body?
A5: The primary route of Ceftezole elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []
Q6: Does renal impairment affect Ceftezole pharmacokinetics?
A6: Yes, impaired renal function can significantly impact Ceftezole elimination. Studies show a direct correlation between Ceftezole elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []
Q7: Are there any known mechanisms of resistance to Ceftezole?
A8: In Bacteroides fragilis, resistance to Ceftezole can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate Ceftezole. []
Q8: What are the common adverse effects associated with Ceftezole?
A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []
Q9: What is the chemical structure and molecular formula of Ceftezole?
A10: Ceftezole is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []
Q10: What is known about the stability of Ceftezole in various formulations?
A11: Ceftezole sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []
Q11: Have any prodrugs of Ceftezole been developed to improve its bioavailability?
A13: Yes, researchers have synthesized and investigated prodrugs like Ceftezole butyrolactone ester (CFZ-BL) and Ceftezole ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to Ceftezole itself in animal models.
Q12: What are the primary factors influencing the oral bioavailability of Ceftezole and its prodrugs?
A14: Lipophilicity plays a crucial role in the absorption and bioavailability of Ceftezole. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active Ceftezole in the liver is another critical determinant of their overall bioavailability. [, ]
Q13: What types of infections are commonly treated with Ceftezole?
A15: Ceftezole has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]
Q14: Have any alternative therapeutic applications for Ceftezole been explored?
A16: Interestingly, research suggests that Ceftezole might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]
Q15: What are some future research directions regarding Ceftezole?
A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of Ceftezole as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.
Q16: What are some important considerations regarding the clinical use of Ceftezole?
A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious Ceftezole use and implementing effective infection control measures are essential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)

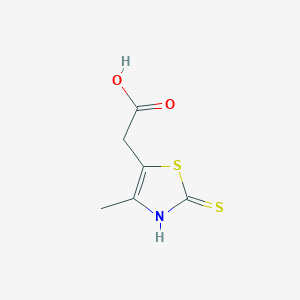

![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)
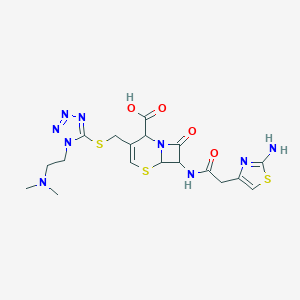
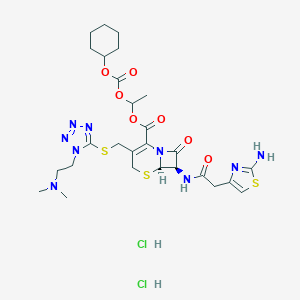
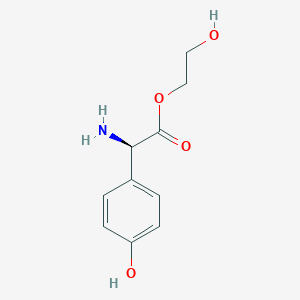
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
